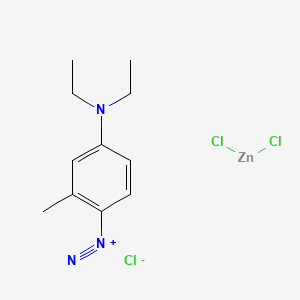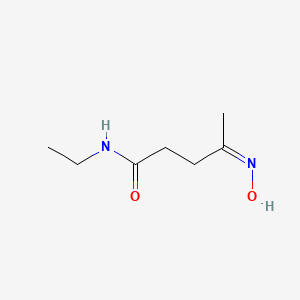
cFMS Receptor Inhibitor III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cFMS Receptor Inhibitor III, also known as 4-(3,4-Dimethylanilino)-7-(4-(methylsulfonyl)phenyl)quinoline-3-carboxamide, is a cell-permeable anilinoquinoline compound. It acts as a potent, active site-targeting inhibitor of the macrophage colony-stimulating factor receptor (M-CSF receptor or cFMS). This compound is known for its high specificity and potency in inhibiting the cFMS-dependent growth of certain cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cFMS Receptor Inhibitor III involves multiple steps, starting with the preparation of the anilinoquinoline core. The key steps include:
Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the methylsulfonyl group: This step involves the sulfonation of the phenyl ring using reagents like methylsulfonyl chloride under basic conditions.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes the use of high-efficiency catalysts and solvents to maximize yield and purity.
Purification: Techniques such as recrystallization, column chromatography, and HPLC (high-performance liquid chromatography) are employed to ensure the compound’s purity.
Quality control: Rigorous testing, including NMR (nuclear magnetic resonance) and mass spectrometry, is conducted to confirm the compound’s structure and purity
化学反应分析
Types of Reactions
cFMS Receptor Inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the quinoline core .
科学研究应用
cFMS Receptor Inhibitor III has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of the M-CSF receptor and related signaling pathways.
Biology: The compound is employed in cell biology to investigate the role of the M-CSF receptor in cell growth and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in diseases such as cancer, where the M-CSF receptor plays a critical role in tumor growth and metastasis.
Industry: The compound is used in the development of new drugs targeting the M-CSF receptor and related pathways .
作用机制
cFMS Receptor Inhibitor III exerts its effects by binding to the active site of the M-CSF receptor (cFMS), thereby inhibiting its kinase activity. This inhibition prevents the receptor from phosphorylating downstream signaling molecules, ultimately blocking the signaling pathways that promote cell growth and survival. The compound is highly selective for the M-CSF receptor, making it a valuable tool for studying this specific signaling pathway .
相似化合物的比较
Similar Compounds
PLX3397: Another potent inhibitor of the M-CSF receptor, used in similar research applications.
GW2580: A selective inhibitor of the M-CSF receptor, often used in studies related to cancer and inflammation.
BLZ945: A small molecule inhibitor of the M-CSF receptor, with applications in cancer research.
Uniqueness
cFMS Receptor Inhibitor III is unique due to its high potency and selectivity for the M-CSF receptor. It is 100-fold more potent in inhibiting the cFMS-dependent growth of certain cell lines compared to other inhibitors. This high specificity makes it an invaluable tool for studying the M-CSF receptor and its role in various biological processes .
属性
分子式 |
C25H23N3O3S |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
4-(3,4-dimethylanilino)-7-(4-methylsulfonylphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-15-4-8-19(12-16(15)2)28-24-21-11-7-18(13-23(21)27-14-22(24)25(26)29)17-5-9-20(10-6-17)32(3,30)31/h4-14H,1-3H3,(H2,26,29)(H,27,28) |
InChI 键 |
QUJDTMYFVHUEHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=C(C=C4)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)

palladium (II)](/img/structure/B12287836.png)
![tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride](/img/structure/B12287837.png)

![2-amino-3-[5-(2-fluoroethoxy)-1H-indol-3-yl]propanoic acid](/img/structure/B12287843.png)
![[1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B12287847.png)
![[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B12287849.png)

